2-Methyl-1,4-hexadiene 2-Methyl-1,4-hexadiene
Brand Name: Vulcanchem
CAS No.: 1119-14-8
VCID: VC20940119
InChI: InChI=1S/C7H12/c1-4-5-6-7(2)3/h4-5H,2,6H2,1,3H3/b5-4+
SMILES: CC=CCC(=C)C
Molecular Formula: C7H12
Molecular Weight: 96.17 g/mol

2-Methyl-1,4-hexadiene

CAS No.: 1119-14-8

Cat. No.: VC20940119

Molecular Formula: C7H12

Molecular Weight: 96.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,4-hexadiene - 1119-14-8

Specification

CAS No. 1119-14-8
Molecular Formula C7H12
Molecular Weight 96.17 g/mol
IUPAC Name (4E)-2-methylhexa-1,4-diene
Standard InChI InChI=1S/C7H12/c1-4-5-6-7(2)3/h4-5H,2,6H2,1,3H3/b5-4+
Standard InChI Key XBUBWPOBEDQVOO-SNAWJCMRSA-N
Isomeric SMILES C/C=C/CC(=C)C
SMILES CC=CCC(=C)C
Canonical SMILES CC=CCC(=C)C

Introduction

Chemical Structure and Properties

2-Methyl-1,4-hexadiene is characterized by its distinctive molecular structure featuring conjugated double bonds at positions 1 and 4, with a methyl substituent at position 2. The (4E)-stereoisomer is explicitly documented, exhibiting a trans-configuration at the 4,5 double bond. This structural arrangement contributes to its reactivity profile and applications in various chemical processes.

Basic Chemical Information

The fundamental chemical properties of 2-Methyl-1,4-hexadiene are summarized in the following table:

PropertyValue
Molecular FormulaC₇H₁₂
Molecular Weight96.17 g/mol
CAS Registry Number1119-14-8
IUPAC Name(4E)-2-methylhexa-1,4-diene
IUPAC Standard InChIKeyXBUBWPOBEDQVOO-SNAWJCMRSA-N
LogP Value2.53
Isomeric SMILESC/C=C/CC(=C)C
The compound has multiple identifiers in various chemical databases, reflecting its significance in research contexts. The trans isomer specifically is sometimes referenced with CAS 6108-96-9 .

Physical Properties

The physical characteristics of 2-Methyl-1,4-hexadiene reflect its relatively small molecular size and moderate lipophilicity. These properties influence its behavior in reaction environments and its utility in various applications.

Physical PropertyValueSource
Boiling PointApproximately 92°C
Melting/Fusion Point198.6 K
Physical StateLiquid at room temperature
DensityNot extensively documented-
Lipophilicity (LogP)2.53
The LogP value of 2.53 suggests moderate lipophilicity, which significantly influences its solubility characteristics and partitioning behavior in organic matrices. This property is particularly relevant for its applications in organic synthesis and polymer chemistry.

Chemical Reactivity

The reactivity of 2-Methyl-1,4-hexadiene is largely determined by its diene structure, which enables it to participate in various addition reactions and polymerization processes.

Diels-Alder Reactions

As a diene, 2-Methyl-1,4-hexadiene can engage in Diels-Alder reactions with appropriate dienophiles, facilitating the synthesis of larger cyclic compounds. This reactivity makes it valuable in organic synthesis for building complex molecular structures.

Cyclopolymerization

One of the most notable applications of 2-Methyl-1,4-hexadiene is in cyclopolymerization reactions. Research has demonstrated that it can undergo highly chemo- and stereoselective cyclopolymerization, leading to the formation of complex cyclic structures. This process has been explored for producing materials with specific mechanical properties and thermal stability.

Applications in Chemical Research

The versatile nature of 2-Methyl-1,4-hexadiene makes it valuable in various research applications, particularly in organic synthesis and polymer chemistry.

Building Block for Complex Molecules

2-Methyl-1,4-hexadiene serves as an essential intermediate in organic synthesis. It can be utilized to construct more complex organic molecules through various transformations. Its diene structure allows for regioselective and stereoselective reactions, making it a valuable building block in synthetic chemistry.

Polymer Science

In polymer science, 2-Methyl-1,4-hexadiene and similar dienes can be used as monomers for the preparation of specialty polymers. The cyclopolymerization of this compound can lead to materials with unique properties that may find applications in various industries.

Analytical Characterization

Mass Spectrometry

Mass spectrometry is one of the primary analytical techniques used for the characterization of 2-Methyl-1,4-hexadiene. The NIST WebBook provides mass spectrum data for this compound, which is valuable for its identification and structural confirmation . This spectral information helps researchers accurately identify the compound in complex mixtures and verify its purity.

Comparison with Similar Compounds

2-Methyl-1,4-hexadiene belongs to a family of diene compounds with similar structures but different positional arrangements of double bonds and methyl substituents. Understanding the similarities and differences between these compounds is important for their appropriate application in chemical research.

CompoundCAS NumberKey Structural DifferenceBoiling Point
2-Methyl-1,4-hexadiene1119-14-8Double bonds at positions 1 and 4, methyl at position 2~92°C
2-Methyl-2,4-hexadiene28823-41-8Double bonds at positions 2 and 4, methyl at position 2384.7 K (~111.7°C)
2-methyl-hexadiene (unspecified)27477-37-8Specific position of double bonds not indicated360.15 K (~87°C)
These structural variations result in different physical properties and reactivity patterns, which must be considered when selecting a specific diene for a particular application.

Research Challenges and Future Directions

Despite the utility of 2-Methyl-1,4-hexadiene in organic synthesis and polymer chemistry, there appear to be gaps in the research literature regarding its comprehensive characterization and expanded applications. Future research directions could include:

  • Detailed investigation of its biological activity and potential environmental impact

  • Development of more efficient and selective synthesis methods

  • Exploration of novel applications in materials science and catalysis

  • Comprehensive study of its reaction mechanisms in various chemical transformations

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